9-Acetyl Latanoprost

Pharmaceutical quality control Impurity profiling Structural elucidation

9-Acetyl Latanoprost (IUPAC: isopropyl (Z)-7-((1R,2R,3R,5S)-5-acetoxy-3-hydroxy-2-((R)-3-hydroxy-5-phenylpentyl)cyclopentyl)hept-5-enoate) is a structurally characterized derivative of the prostaglandin F2α analog latanoprost, bearing an acetyl ester at the C-9 hydroxyl position. With molecular formula C28H42O6 and a molecular weight of 474.6 g/mol, it is distinct from the parent drug latanoprost (C26H40O5, 432.6 g/mol) by the addition of an acetyl moiety.

Molecular Formula C28H42O6
Molecular Weight 474.6 g/mol
Cat. No. B13857919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Acetyl Latanoprost
Molecular FormulaC28H42O6
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)OC(=O)C
InChIInChI=1S/C28H42O6/c1-20(2)33-28(32)14-10-5-4-9-13-25-24(26(31)19-27(25)34-21(3)29)18-17-23(30)16-15-22-11-7-6-8-12-22/h4,6-9,11-12,20,23-27,30-31H,5,10,13-19H2,1-3H3/b9-4-/t23-,24-,25+,26+,27-/m0/s1
InChIKeyIHOFBPSZBJEIAO-HGYMGNIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Acetyl Latanoprost: Structural Identity and Role as a Latanoprost Process Impurity Reference Standard


9-Acetyl Latanoprost (IUPAC: isopropyl (Z)-7-((1R,2R,3R,5S)-5-acetoxy-3-hydroxy-2-((R)-3-hydroxy-5-phenylpentyl)cyclopentyl)hept-5-enoate) is a structurally characterized derivative of the prostaglandin F2α analog latanoprost, bearing an acetyl ester at the C-9 hydroxyl position [1]. With molecular formula C28H42O6 and a molecular weight of 474.6 g/mol, it is distinct from the parent drug latanoprost (C26H40O5, 432.6 g/mol) by the addition of an acetyl moiety [2][3]. Unlike the pharmacologically active metabolites or isomeric impurities commonly profiled in pharmacopoeial monographs, 9-Acetyl Latanoprost is primarily recognized as an acetylated process impurity or degradation product observed in latanoprost bulk drug substance and formulated products [4].

Why 9-Acetyl Latanoprost Cannot Be Substituted by Other Latanoprost Impurity Standards in Analytical Quality Control


Regulatory frameworks for pharmaceutical quality control demand impurity reference standards that match the exact chemical identity of the target analyte . 9-Acetyl Latanoprost possesses a unique C-9 acetoxy substitution absent in all other commonly specified latanoprost-related substances, including impurity E (relative retention ~0.9), impurity F (15-ketolatanoprost, RRT ~1.1), impurity H (latanoprost free acid), 15(S)-latanoprost, and 5,6-trans latanoprost [1]. This structural uniqueness produces distinct chromatographic retention (normal-phase and reversed-phase) and mass spectrometric fragmentation patterns that cannot be replicated by any other commercially available impurity standard . Using a different latanoprost impurity standard to quantify 9-Acetyl Latanoprost would violate ICH Q2(R1) specificity requirements and lead to inaccurate impurity profiling, risking failed ANDA submissions or batch rejection .

9-Acetyl Latanoprost: Quantitative Differentiation Evidence for Procurement Decisions


Structural Differentiation: C-9 Acetoxy Modification vs. All Other Specified Latanoprost Impurities

9-Acetyl Latanoprost is the only latanoprost-related substance featuring an acetyl ester at the cyclopentane C-9 position. The parent drug latanoprost bears a free hydroxyl at C-9 (molecular formula C26H40O5, MW 432.6), whereas 9-Acetyl Latanoprost is the acetylated derivative (C28H42O6, MW 474.6) [1]. This contrasts with all other named impurities in pharmacopoeial monographs: impurity E (a diastereoisomer), impurity F (15-ketolatanoprost, C26H38O5, MW 430.6), impurity H (latanoprost free acid, C23H34O5, MW 390.5), 15(S)-latanoprost (C-15 epimer), and 5,6-trans latanoprost (geometric isomer), none of which possess an acetyl modification [2]. The presence of the acetoxy group introduces an additional hydrogen-bond acceptor site and increases the compound's logP, directly impacting its chromatographic behavior on both normal-phase (silica) and reversed-phase (C18) HPLC columns [1].

Pharmaceutical quality control Impurity profiling Structural elucidation

Regulatory Purity Specification: Quantified Impurity Limit of ≤0.1% for Latanoprost Process Impurity (Formula II)

According to the high-purity latanoprost patent CN106467465A, the content of the impurity represented by Formula II—a structure consistent with an acetylated latanoprost derivative—must be controlled to not more than 0.1% in the final latanoprost API [1]. This 0.1% limit aligns with the general unspecified impurity threshold prescribed by both the European Pharmacopoeia (Ph. Eur. monograph 2230) and the United States Pharmacopeia for latanoprost, which set a limit of ≤0.10% for any unspecified impurity and a total impurities limit of ≤1.0% (excluding impurity F) [2]. The presence of 9-Acetyl Latanoprost above this threshold can affect the purity profile and safety assessment of the latanoprost batch, as noted in stability studies where acetylated degradants were observed [3].

Pharmaceutical regulatory science Impurity control strategy Patent analysis

Purity Specification of Commercial 9-Acetyl Latanoprost Reference Standards: 98% vs. Typical Impurity Reference Materials

Commercially available 9-Acetyl Latanoprost reference standards are supplied with a purity specification of 98% (HPLC) by multiple independent suppliers [1]. This purity level is consistent with the requirements for impurity reference standards used in analytical method validation (AMV) and quality control (QC) applications for ANDA submissions . The typical purity of 95%–98% is comparable to that of other latanoprost impurity reference standards such as 15(S)-latanoprost (≥95%) and latanoprost impurity H (EP reference standard, certified purity supplied by EDQM) . However, the specific structural identity of 9-Acetyl Latanoprost—confirmed by full IUPAC name, SMILES notation, and molecular formula—distinguishes it from these other impurity standards [1].

Pharmaceutical reference standards Analytical chemistry Impurity quantification

Formation Pathway Specificity: Acetylation-Derived Impurity vs. Isomerization or Hydrolysis Degradants

Stability studies on latanoprost reveal that degradation products form via multiple pathways: hydrolysis of the isopropyl ester to yield latanoprost acid (impurity H), oxidation to form 15-ketolatanoprost (impurity F), and acetylation at the C-9 hydroxyl to generate 9-Acetyl Latanoprost [1]. The acetylated impurity is specifically formed under conditions where acetylating agents (e.g., residual acetic acid or acetic anhydride from synthesis) react with the C-9 hydroxyl group [1]. This formation mechanism is chemically orthogonal to the isomerization that produces 15(S)-latanoprost or 5,6-trans latanoprost, and distinct from the hydrolytic pathway leading to impurity H. Consequently, monitoring 9-Acetyl Latanoprost provides orthogonal information about process control (acetylation side reactions) that cannot be obtained from monitoring the other specified impurities [2].

Degradation chemistry Impurity formation mechanism Stability-indicating methods

9-Acetyl Latanoprost: High-Value Procurement Scenarios for Analytical and Quality Control Applications


AND A/NDA Impurity Method Validation: Establishing Specificity for 9-Acetyl Latanoprost in Latanoprost API

Regulatory submissions for generic latanoprost ophthalmic solutions require validation of the analytical method's specificity for all impurities present at levels above the reporting threshold (0.05%) . 9-Acetyl Latanoprost reference standard enables demonstration of chromatographic resolution between the acetylated impurity and the latanoprost peak, as well as separation from other specified impurities (E, F, H). This is essential for satisfying ICH Q2(R1) specificity requirements in the ANDA method validation package .

Batch Release QC Testing: Quantification of an Acetylation-Specific Process Impurity at the 0.10% Limit

During commercial latanoprost production, 9-Acetyl Latanoprost is a process impurity formed through acetylation side reactions [1]. As per the high-purity latanoprost patent CN106467465A, the acetylated impurity (Formula II) must be controlled to ≤0.1% [2]. Procurement of the authentic reference standard allows QC laboratories to prepare calibration solutions at the 0.10% limit level and accurately quantify this impurity in each batch, preventing release of non-compliant product.

Stability-Indicating Method Development: Monitoring Acetylated Degradant Formation Under ICH Storage Conditions

Stability studies conducted under ICH Q1A(R2) conditions (40°C/75% RH, photostability) have shown that acetylated degradants can form in latanoprost formulations [1]. Using 9-Acetyl Latanoprost as a reference marker, analytical scientists can develop stability-indicating HPLC methods that track the formation of this specific acetylated degradant over the product shelf life, distinguishing it from hydrolytic degradants (impurity H) and oxidative degradants (impurity F) [1].

Root Cause Investigation: Tracing Acetylation Side Reactions in Latanoprost Synthesis

When a latanoprost API batch exhibits an unknown impurity at a relative retention time not corresponding to any of the pharmacopoeial impurity markers (E, F, H), 9-Acetyl Latanoprost reference standard enables peak identification by retention time matching and LC-MS/MS confirmation . This allows process chemists to trace the impurity back to acetylation side reactions involving residual acetic anhydride or acetyl chloride during the final esterification or purification steps, facilitating targeted process optimization .

Quote Request

Request a Quote for 9-Acetyl Latanoprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.